molecular formula C9H19N3O B13818367 Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-

Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-

Cat. No.: B13818367
M. Wt: 185.27 g/mol
InChI Key: FIFKFIMOFQTJFV-UHFFFAOYSA-N
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Description

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- is an organic compound that features a piperidine ring substituted with an aminomethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- typically involves the reaction of 4-(aminomethyl)piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but with a phenyl ring instead of a piperidine ring.

    N-(4-aminobutyl)acetamide: Similar structure but with a butyl chain instead of a piperidine ring.

Uniqueness

Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the aminomethyl group and the piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-[[4-(aminomethyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C9H19N3O/c1-8(13)12-7-9(6-10)2-4-11-5-3-9/h11H,2-7,10H2,1H3,(H,12,13)

InChI Key

FIFKFIMOFQTJFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCNCC1)CN

Origin of Product

United States

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